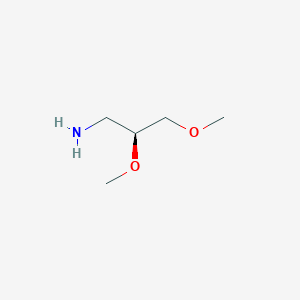

(S)-2,3-Dimethoxypropan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2,3-Dimethoxypropan-1-amine, also known as DMA, is a synthetic compound that belongs to the class of phenethylamines. It is a chiral molecule with two enantiomers, (S)-DMA and (R)-DMA. (S)-DMA has been found to have various scientific research applications, including as a precursor for the synthesis of other compounds and as a reagent in chemical reactions.

科学的研究の応用

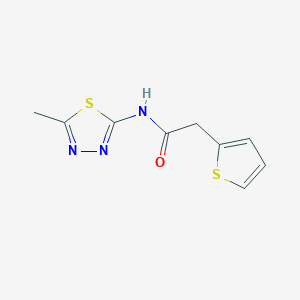

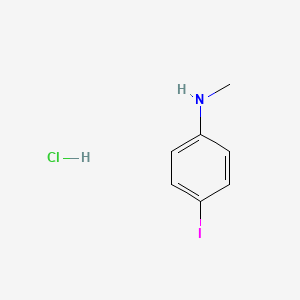

Dopamine D(3) Receptor Antagonists Synthesis

(S)-2,3-Dimethoxypropan-1-amine derivatives have been studied for their potential as selective dopamine D(3) receptor antagonists, showing promise in animal models as antipsychotic agents. The research emphasizes the importance of nitrogen substitution at the amine group to achieve selective antagonism, with specific alkyl groups leading to higher D(3) receptor binding affinity. This has implications for the development of new psychiatric medications with fewer side effects compared to traditional treatments (Haadsma-Svensson et al., 2001).

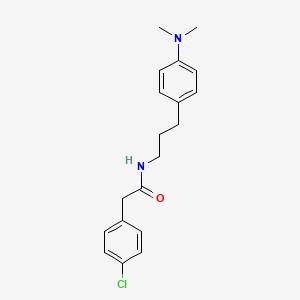

Advanced Sample Preparation Techniques for Electron Microscopy

This compound derivatives have been utilized in innovative sample preparation techniques for electron microscopy, particularly in the chemical dehydration of biological tissues. This method preserves ultrastructural integrity and offers a simpler, quicker alternative to traditional physical dehydration processes, which could revolutionize microscopic examination of biological specimens (Muller & Jacks, 1975).

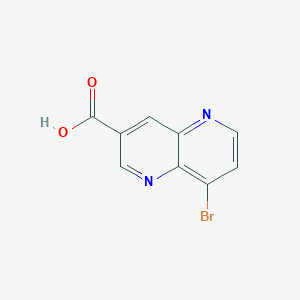

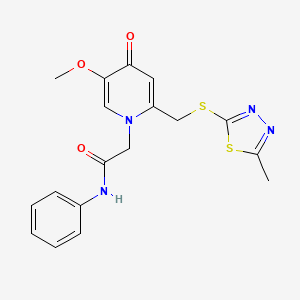

Antineoplastic Agents Synthesis

Research on this compound derivatives includes their use in synthesizing compounds like 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene, which has shown high levels of activity against a panel of human and animal cancer cell lines. These compounds bind at the colchicine site, inhibiting tubulin polymerization, which is a critical pathway in cancer cell division. This highlights the potential of this compound derivatives in the development of new anticancer drugs (Pettit et al., 2003).

Atmospheric Nucleation Studies

This compound and its derivatives are also of interest in atmospheric sciences, particularly in studies of sulfuric acid-water nucleation, a fundamental process affecting cloud formation and climate. Amines, including this compound derivatives, have been found to enhance both neutral and ion-induced nucleation more effectively than ammonia, which could have significant implications for understanding and modeling atmospheric processes (Kurtén et al., 2008).

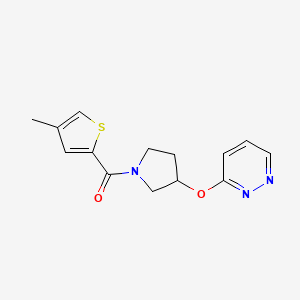

Advanced Materials Development

In the field of materials science, this compound derivatives have been employed in the synthesis of advanced polymers and materials. For example, their incorporation into polymeric adsorbents has been explored for applications such as the selective removal of sulfur dioxide from emissions, demonstrating the versatility and utility of these compounds in environmental protection technologies (Tailor et al., 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2,3-dimethoxypropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-7-4-5(3-6)8-2/h5H,3-4,6H2,1-2H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSLJZMWPNMEGK-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](CN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-Cyanocyclopentyl)-2-[(2R,4R)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2524246.png)

![2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2524248.png)

![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2524264.png)

![3-(2-methoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524265.png)

![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2524266.png)

![(2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2524267.png)

![4-(1-Azepanylmethyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B2524268.png)